2-Amino-3-nitro-5-phenylpyridine
Overview
Description
2-Amino-3-nitro-5-phenylpyridine is a chemical compound with the molecular formula C11H9N3O2 . It is a mutagenic heterocyclic aromatic amine .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One such method involves the conventional slow evaporation solution technique (SEST) . The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an amino group and a nitro group on the pyridine ring . The compound belongs to the monoclinic crystal system .Chemical Reactions Analysis
The reaction mechanism of this compound is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications
Chemical Synthesis and Molecular Structure
2-Amino-3-nitro-5-phenylpyridine serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. The nitration of 2,5-dimethyl-4-phenylpyridine, for instance, results in the formation of nitro compounds, including isomeric dinitro derivatives, showcasing the compound's role in producing structurally diverse molecules (Prostakov et al., 1976). Additionally, the structural investigation of 2-amino-5-nitropyridine and its co-crystals reveals insights into molecular interactions and crystal packing, highlighting the compound's importance in understanding solid-state chemistry and material science (Velmurugan et al., 2018).
Antitumor Potential
Research into the antitumor properties of 2-formyl-4-(m-amino)phenylpyridine thiosemicarbazone, synthesized from 4-phenyl-2-picoline which can be produced through the nitration of 4-phenylpyridine, suggests that derivatives of this compound could have significant antineoplastic activity. This highlights the potential of such compounds in the development of new cancer treatments (Agrawal et al., 1975).
Catalysis and Green Chemistry
This compound and its derivatives are involved in multicomponent synthesis processes, contributing to the principles of green chemistry. The synthesis of unsymmetrical 5-nitro-6-phenylpyridines through multicomponent reactions demonstrates the compound's role in efficient, eco-friendly chemical synthesis, reducing reaction steps and improving yields (Koveza et al., 2018).
Molecular Interaction Studies
The study of 2-amino-5-nitropyridine and related compounds provides valuable insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, within crystalline structures. This is crucial for understanding the physicochemical properties of materials and for the design of new compounds with desired characteristics (Stone & Tsuzuki, 1997).
Safety and Hazards
Future Directions
The future directions for the study of 2-Amino-3-nitro-5-phenylpyridine could involve further investigation of its synthesis, reactions, and potential applications. The development of functional materials with desirable properties is intensely facilitating the fast-growing multi-disciplinary research areas .
Properties
IUPAC Name |
3-nitro-5-phenylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-10(14(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPHZLFSKUPDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445386 | |
Record name | 2-Amino-3-nitro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198017-59-3 | |
Record name | 2-Amino-3-nitro-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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